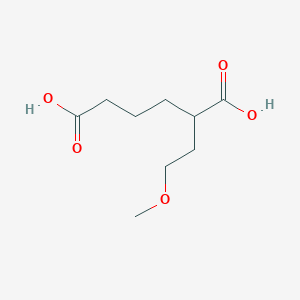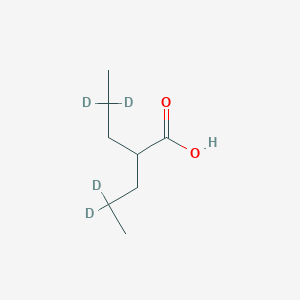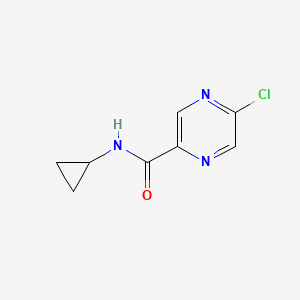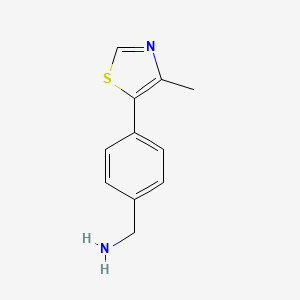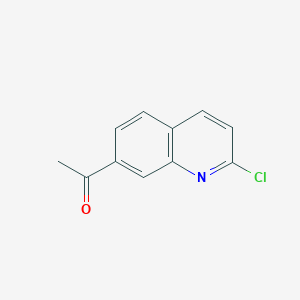
1-(2-Chloroquinolin-7-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-(2-Chloroquinolin-7-yl)ethanone, is a topic of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of this compound would be similar, with the addition of an ethanone group at the 1-position of the quinoline ring.Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Specific reactions involving this compound are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Antioxidant and Anti-diabetic Agents
1-(2-Chloroquinolin-7-yl)ethanone, as part of novel chloroquinoline derivatives, has been synthesized and analyzed for its potential biological activities. These compounds have shown promising antioxidant activity, which is crucial in reducing high glucose levels in the human body, suggesting their potential application as anti-diabetic agents. The interaction of these chloroquinoline derivatives with calf thymus DNA (CT-DNA) has been explored, indicating their binding affinity and possible therapeutic applications. The synthesized compounds, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been subjected to various spectroscopic analyses, confirming their structure and potential biological activities (Murugavel et al., 2017).
Structural and Spectroscopic Characterization
The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has been synthesized and characterized through structural and vibrational spectroscopic studies. This involved single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations, providing insights into its molecular structure and properties. Such detailed characterization is essential for understanding the compound's potential applications in various scientific research areas (Murugavel et al., 2016).
Antiplasmodial Activity
Research on novel ferrocene-chloroquine analogues, including compounds related to this compound, has shown significant antiplasmodial activity in vitro against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential of chloroquinoline derivatives in developing new antimalarial therapies. The synthesis process and biological evaluation of these compounds provide valuable insights into their therapeutic potential and mechanism of action (Beagley et al., 2003).
VEGFR-II Inhibition in Cancer Management
Novel chloroquinoline derivatives, including this compound-based compounds, have been synthesized and evaluated for their potential as VEGFR-II inhibitors, which is a critical target in cancer management. These compounds have shown promising cytotoxicity against human breast and prostate cancer cell lines, suggesting their potential application in developing new anticancer therapies (Aboul-Enein et al., 2017).
Propriétés
IUPAC Name |
1-(2-chloroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-11(12)13-10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJHWRNVDWTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



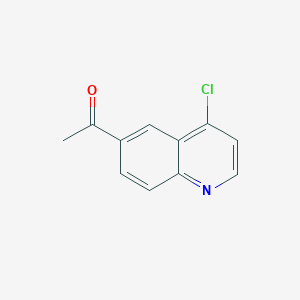
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)


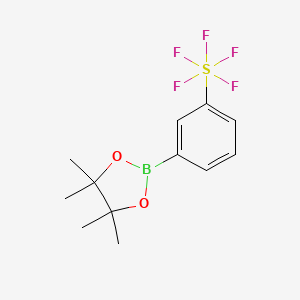

![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
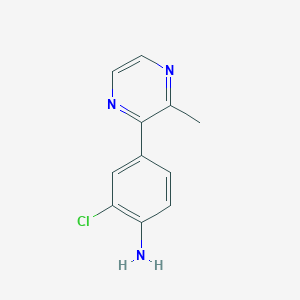
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
